![molecular formula C23H17NO5 B2997342 8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide CAS No. 317327-48-3](/img/structure/B2997342.png)
8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide
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Overview
Description
8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide, also known as LY294002, is a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. It has been extensively studied for its potential use in cancer therapy and other diseases.
Mechanism of Action
8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide inhibits the PI3K pathway by binding to the ATP-binding site of the PI3K enzyme. This prevents the enzyme from phosphorylating phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is a key signaling molecule in the PI3K pathway. This, in turn, inhibits downstream signaling through the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. In addition, 8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Advantages and Limitations for Lab Experiments
One advantage of 8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide is its potency and selectivity for the PI3K pathway, which makes it a useful tool for studying the role of this pathway in various diseases. However, one limitation is that it can have off-target effects on other enzymes that share the ATP-binding site with PI3K, which can complicate interpretation of results.
Future Directions
For research on 8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide include developing more potent and selective inhibitors of the PI3K pathway, as well as studying its potential use in combination with other therapies for cancer and other diseases. In addition, further research is needed to understand the off-target effects of 8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide and develop strategies to minimize these effects.
Synthesis Methods
The synthesis of 8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide involves several steps, including the reaction of 2-hydroxybenzaldehyde with 4-phenoxyaniline to form 2-hydroxy-4-phenoxybenzaldehyde. This intermediate is then reacted with malonic acid in the presence of acetic anhydride to form 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid. The final step involves the reaction of this intermediate with ammonia and 4-phenoxyaniline to form 8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide.
Scientific Research Applications
8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the PI3K pathway, which is frequently activated in cancer cells. It has also been studied for its potential use in other diseases, such as diabetes, neurodegenerative diseases, and autoimmune diseases.
properties
IUPAC Name |
8-methoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO5/c1-27-20-9-5-6-15-14-19(23(26)29-21(15)20)22(25)24-16-10-12-18(13-11-16)28-17-7-3-2-4-8-17/h2-14H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPANIMMOCWTHGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide |
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